molecular formula C3H8N2OS B12838451 2-Sulfanylpropanehydrazide

2-Sulfanylpropanehydrazide

Cat. No.: B12838451
M. Wt: 120.18 g/mol
InChI Key: QFRGFCPPDRVHER-UHFFFAOYSA-N
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Description

2-Sulfanylpropanehydrazide is an organic compound with the molecular formula C₃H₈N₂OS. It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH₂) attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-chloropropanehydrazide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

2-Chloropropanehydrazide+Sodium HydrosulfideThis compound+Sodium Chloride\text{2-Chloropropanehydrazide} + \text{Sodium Hydrosulfide} \rightarrow \text{this compound} + \text{Sodium Chloride} 2-Chloropropanehydrazide+Sodium Hydrosulfide→this compound+Sodium Chloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Sulfanylpropanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfanylacetohydrazide
  • 3-Sulfanylpropanehydrazide
  • 2-Sulfanylbenzoic acid hydrazide

Comparison

2-Sulfanylpropanehydrazide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to 2-sulfanylacetohydrazide, it has a longer carbon chain, which can influence its solubility and interaction with biological targets. 3-Sulfanylpropanehydrazide has a similar structure but differs in the position of the sulfanyl group, affecting its chemical properties. 2-Sulfanylbenzoic acid hydrazide has an aromatic ring, which significantly alters its reactivity and applications .

Properties

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

2-sulfanylpropanehydrazide

InChI

InChI=1S/C3H8N2OS/c1-2(7)3(6)5-4/h2,7H,4H2,1H3,(H,5,6)

InChI Key

QFRGFCPPDRVHER-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)S

Origin of Product

United States

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